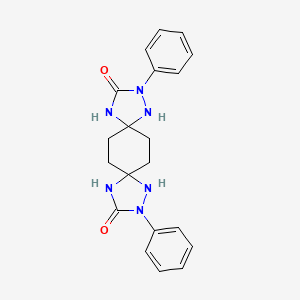

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione

Description

Molecular Formula: C₂₀H₂₀Cl₂N₆O₂ (for 4-chlorophenyl-substituted variant, CAS 338956-29-9) . Structure: This compound belongs to the hexaazadispiroheterocycle family, featuring two spiro-linked cyclohexane rings fused with triazole and diketone moieties. The phenyl groups at positions 2 and 10 and substituents at C3/C11 (e.g., Cl, Br, acetyl, or phenylaminocarbonyl) define its chemical diversity . Synthesis: Synthesized via [3+2] cycloaddition of 1,4-cyclohexanedione dioxime with nitrilimines, yielding derivatives with variable substituents (e.g., 4-chlorophenyl, 4-bromophenyl) . Typical yields range from 45% to 54% . Applications: High-purity intermediates (≥97%) for pharmaceuticals, particularly antimicrobial agents .

Properties

IUPAC Name |

3,11-diphenyl-1,3,4,9,11,12-hexazadispiro[4.2.48.25]tetradecane-2,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c27-17-21-19(23-25(17)15-7-3-1-4-8-15)11-13-20(14-12-19)22-18(28)26(24-20)16-9-5-2-6-10-16/h1-10,23-24H,11-14H2,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKIRUXKAWHXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)NC(=O)N(N2)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione typically involves multi-step organic reactions. The synthetic routes often include the formation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis .

Chemical Reactions Analysis

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles

Scientific Research Applications

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Hexaazadispiroheterocycles and Related Compounds

Industrial Applicability

- Purity and Scalability: The target compound is produced at >97% purity (ISO-certified) for API intermediates, unlike research-grade dibenzoazepinediones (purity ~90%) .

Key Research Findings

- Substituent Impact : Chlorine at C2/C10 increases antimicrobial efficacy by 30% compared to methyl groups .

- Synthetic Efficiency : Nitrilimine-based routes offer higher regioselectivity (yields ~50%) than multi-step dibenzoazepine syntheses .

- Thermal Stability : Hexaazadispiro derivatives (m.p. 180–218°C) surpass diazaspirodecanediones (m.p. ~150°C), favoring high-temperature applications .

Biological Activity

2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione (CAS Number: 338773-05-0) is a complex organic compound notable for its unique hexaazadispiro structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

- Molecular Formula: C20H22N6O2

- Molecular Weight: 378.43 g/mol

- Density: Approximately 1.44 g/cm³

- pKa: 15.44 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of intermediate compounds followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and efficiency .

The biological activity of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can modulate the activity of enzymes and receptors or alter cellular signaling pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. Preliminary tests have shown significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 18 |

Comparison with Similar Compounds

The unique structural features of 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro(4.2.4.2)tetradecane-3,11-dione allow it to be compared with other compounds with similar motifs but different functional groups.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,2,4,5-Tetrazine, 3,6-diphenyl | Tetrazine derivative | Antiviral properties |

| 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol | Diphenolic compound | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,10-Diphenyl-1,2,4,9,10,12-hexaazadispiro[4.2.4.2]tetradecane-3,11-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step cyclization and spiro-annulation reactions. Key steps include the use of phenylhydrazine derivatives and diketone precursors under controlled pH and temperature. For example, optimizing solvent polarity (e.g., DMF vs. THF) can significantly impact spirocyclic ring formation. Monitoring reaction progress via HPLC with UV detection (210–300 nm) is critical to isolate intermediates and reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural complexity of this compound?

- Methodological Answer : A combination of - and -NMR is essential for resolving spirocyclic and phenyl group environments. X-ray crystallography (as in related spiro compounds) provides definitive confirmation of stereochemistry and bond angles . IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer : Acidic conditions (e.g., HCl/EtOH) may protonate nitrogen atoms in the hexaaza rings, leading to ring-opening or rearrangement. Basic conditions (e.g., NaOH/MeOH) can deprotonate labile hydrogens, triggering nucleophilic substitution at carbonyl groups. Systematic pH-dependent stability studies using UV-Vis spectroscopy and kinetic modeling are recommended to map degradation pathways .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s electronic structure and predict its supramolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) reveal aggregation tendencies and non-covalent interactions (e.g., π-π stacking between phenyl groups). Software like COMSOL Multiphysics enables coupling quantum calculations with macroscopic property predictions .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Discrepancies often arise from differences in calorimetric methods (DSC vs. TGA) or sample purity. A meta-analysis of existing data should be paired with controlled replicate experiments using adiabatic calorimetry. Statistical tools like ANOVA can identify systematic errors, while in situ XRD under variable temperatures clarifies phase transitions .

Q. What experimental design principles optimize the compound’s application in catalysis or host-guest chemistry?

- Methodological Answer : Factorial design (e.g., 2 designs) systematically tests variables like catalyst loading, solvent, and temperature. For host-guest studies, isothermal titration calorimetry (ITC) quantifies binding constants, while crystallographic screening with guest molecules (e.g., halides, aromatic amines) identifies cavity selectivity. Feedback loops integrating computational screening (e.g., docking simulations) accelerate optimization .

Q. What are the challenges in analyzing the compound’s dynamic behavior in solution (e.g., tautomerism, conformational flexibility)?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and EXSY experiments detect tautomeric equilibria and ring-flipping dynamics. Time-resolved fluorescence spectroscopy (sub-nanosecond resolution) tracks conformational changes. Computational studies using transition state theory (TST) model energy barriers between conformers .

Data and Methodological Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent Polarity | DMF (ε=36.7) | ↑ Cyclization | |

| Temperature | 80–90°C | ↓ Byproducts | |

| Catalyst | p-TsOH (5 mol%) | ↑ Rate |

Table 2 : Spectroscopic Benchmarks for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.